

GNE-7883: A Potent Allosteric Inhibitor of YAP/TAZ-TEAD Interaction

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Compound of Interest

Compound Name: GNE-7883

Cat. No.: B10856070

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Application Notes and Protocols for Co-Immunoprecipitation Studies

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is frequently implicated in various cancers. The transcriptional co-activators, Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ), are the primary downstream effectors of this pathway. When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors (TEAD1-4) to drive the expression of genes that promote cell growth and inhibit apoptosis.

GNE-7883 is a potent and selective pan-TEAD inhibitor that functions as an allosteric antagonist of the YAP/TAZ-TEAD protein-protein interaction.[1][2] By binding to a lipid pocket on TEAD proteins, **GNE-7883** induces a conformational change that prevents the binding of YAP and TAZ, thereby inhibiting TEAD-dependent transcription and suppressing tumor growth. [1] Co-immunoprecipitation (Co-IP) is a fundamental technique to investigate and confirm the disruption of the YAP-TEAD interaction by **GNE-7883** in a cellular context.

These application notes provide detailed protocols for utilizing **GNE-7883** in co-immunoprecipitation experiments to study its effect on the YAP-TEAD interaction.

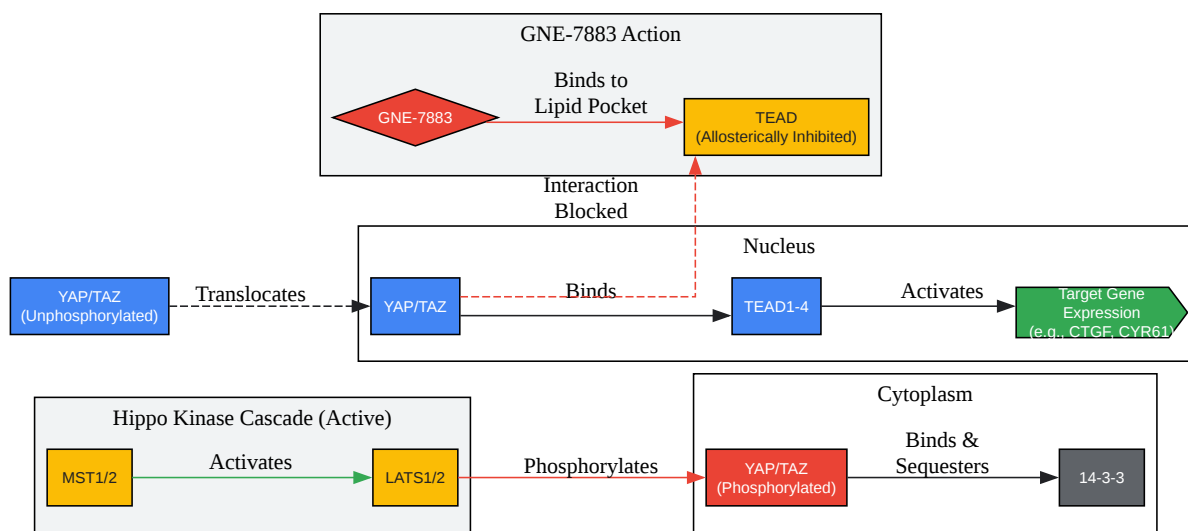
Quantitative Data Summary

The following table summarizes the available quantitative data for **GNE-7883**'s activity. While direct quantitative data from co-immunoprecipitation experiments are not extensively published, the provided values from various assays demonstrate the potency of **GNE-7883** in disrupting the YAP-TEAD signaling axis.

Parameter	Value	Cell Line/System	Reference
Biochemical Assays			
GNE-7883 lipid pocket affinity	~330 nM	In vitro	[3]
Site 2 probe displacement	~60%	TEAD2 in vitro assay	[4]
Cell-Based Assays			
YAP-induced TEAD1 activity IC50	40 μ M (CPD3.1, a similar inhibitor)	HEK293T cells	[5]
YAP-induced TEAD2 activity IC50	33 μ M (CPD3.1, a similar inhibitor)	HEK293T cells	[5]
YAP-induced TEAD3 activity IC50	44 μ M (CPD3.1, a similar inhibitor)	HEK293T cells	[5]
YAP-induced TEAD4 activity IC50	36 μ M (CPD3.1, a similar inhibitor)	HEK293T cells	[5]
Cell Proliferation			
NCI-H226 cell proliferation IC50	261.3 nM	NCI-H226 cells	[6]
NCI-H2052 cell proliferation IC50	228.7 nM	NCI-H2052 cells	[6]

Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the canonical Hippo-YAP-TEAD signaling pathway and the mechanism of action for **GNE-7883**.

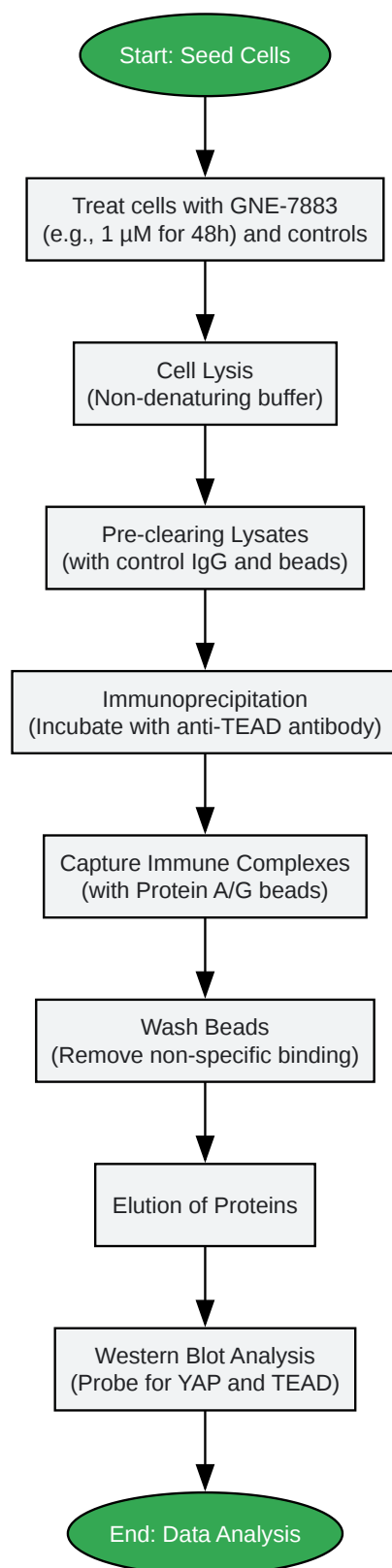


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Caption: Hippo-YAP-TEAD signaling and **GNE-7883** mechanism.

Experimental Workflow: Co-Immunoprecipitation

The diagram below outlines the major steps for performing a co-immunoprecipitation experiment to assess the effect of **GNE-7883** on the YAP-TEAD interaction.



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Caption: **GNE-7883** Co-Immunoprecipitation Workflow.

Detailed Experimental Protocols

Protocol 1: Endogenous Co-Immunoprecipitation of TEAD and YAP

This protocol is designed for the immunoprecipitation of endogenous TEAD to detect its interaction with endogenous YAP in cells treated with **GNE-7883**.

Materials:

- Cell Lines: NCI-H226 or other suitable cell lines with active YAP/TEAD signaling.
- **GNE-7883**: Prepare stock solutions in DMSO.
- Antibodies:
 - Primary antibody for IP: Pan-TEAD antibody (e.g., Cell Signaling Technology #13295).[\[7\]](#)
[\[8\]](#)[\[9\]](#)[\[10\]](#)
 - Primary antibodies for Western Blot: Anti-YAP antibody, Anti-TEAD antibody (can be the same as for IP).
 - Secondary antibodies: HRP-conjugated anti-rabbit and/or anti-mouse IgG.
- Beads: Protein A/G magnetic beads or agarose beads.
- Buffers and Reagents:
 - Cell Lysis Buffer (non-denaturing): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitor cocktails.
 - Wash Buffer: Cell Lysis Buffer with reduced NP-40 (e.g., 0.1%).
 - Elution Buffer: 1X Laemmli sample buffer.
 - Phosphate-Buffered Saline (PBS).
 - DMSO (vehicle control).

Procedure:

- Cell Culture and Treatment: a. Seed cells in 10 cm dishes and grow to 80-90% confluency. b. Treat cells with **GNE-7883** (e.g., 1 μ M) or DMSO vehicle control for the desired time (e.g., 48 hours).^[11]
- Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Add 1 mL of ice-cold Cell Lysis Buffer to each dish. c. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (cell lysate) to a new pre-chilled tube. g. Determine the protein concentration of the lysate using a BCA or Bradford assay.
- Pre-clearing the Lysate (Optional but Recommended): a. To 1 mg of total protein lysate, add 20 μ L of Protein A/G beads. b. Incubate with gentle rotation for 1 hour at 4°C. c. Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
- Immunoprecipitation: a. To the pre-cleared lysate, add 2-5 μ g of the pan-TEAD antibody. b. As a negative control, add an equivalent amount of rabbit IgG to a separate tube of lysate. c. Incubate with gentle rotation overnight at 4°C.
- Capture of Immune Complexes: a. Add 30 μ L of equilibrated Protein A/G beads to each immunoprecipitation reaction. b. Incubate with gentle rotation for 2-4 hours at 4°C.
- Washing: a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Carefully remove the supernatant. c. Resuspend the beads in 1 mL of ice-cold Wash Buffer. d. Repeat the wash steps three to five times.
- Elution: a. After the final wash, remove all supernatant. b. Add 40 μ L of 1X Laemmli sample buffer directly to the beads. c. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them. d. Centrifuge to pellet the beads and collect the supernatant.
- Western Blot Analysis: a. Load the eluted samples and an input control (a small fraction of the initial cell lysate) onto an SDS-PAGE gel. b. Perform electrophoresis and transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against YAP and TEAD overnight at 4°C. e. Wash the membrane and incubate with the appropriate

HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.

Expected Results:

In the DMSO-treated control lane, a band corresponding to YAP should be detected in the TEAD immunoprecipitate, indicating the interaction. In the **GNE-7883**-treated lane, the intensity of the YAP band should be significantly reduced, demonstrating the disruption of the YAP-TEAD interaction. The TEAD band should be present in both lanes, confirming successful immunoprecipitation. The IgG control lane should not show bands for either YAP or TEAD.

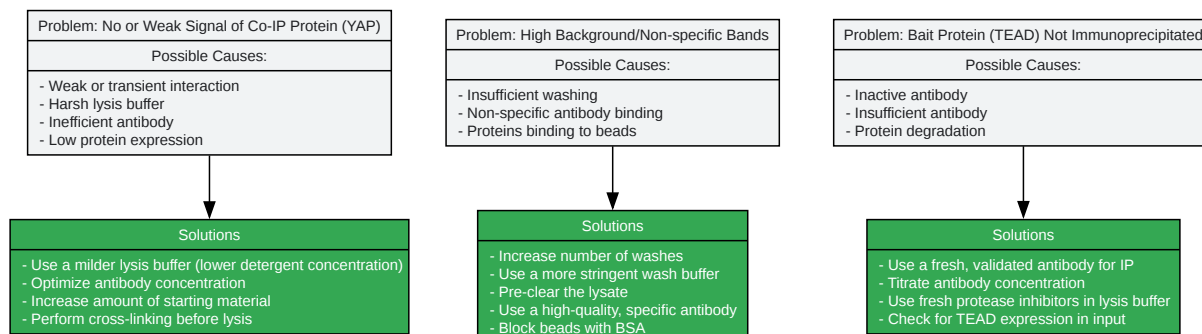
Quantification of Co-Immunoprecipitation Results

To quantify the effect of **GNE-7883**, densitometry analysis of the Western blot bands can be performed using software like ImageJ.

- Measure the band intensity of the co-immunoprecipitated YAP and the immunoprecipitated TEAD in both the control and **GNE-7883** treated samples.
- Normalize the intensity of the YAP band to the intensity of the corresponding TEAD band to account for any variations in immunoprecipitation efficiency.
- Calculate the percentage of YAP co-immunoprecipitated in the **GNE-7883** treated sample relative to the control (set to 100%).

Troubleshooting

The following diagram highlights common issues in co-immunoprecipitation and their potential solutions.



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Caption: Common Co-IP issues and solutions.

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